![molecular formula C10H12OSSi B13474311 5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde](/img/structure/B13474311.png)
5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to the thiophene ring at the 5-position, and an aldehyde group at the 3-position. This unique structure imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another approach involves the condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is significant for synthesizing aminothiophene derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The choice of method depends on the desired scale, cost, and purity requirements.
化学反应分析
Types of Reactions
5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of 5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carboxylic acid.
Reduction: Formation of 5-[2-(Trimethylsilyl)ethynyl]thiophene-3-methanol.
Substitution: Formation of various substituted thiophene derivatives depending on the substituent introduced.
科学研究应用
5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用机制
The mechanism of action of 5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological and chemical activities. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the trimethylsilyl group can enhance the compound’s stability and reactivity.
相似化合物的比较
Similar Compounds
2-[2-(Trimethylsilyl)ethynyl]thiophene: Similar structure but lacks the aldehyde group.
3-[2-(Trimethylsilyl)ethynyl]thiophene: Similar structure but with the ethynyl group at a different position.
5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position .
Uniqueness
5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde is unique due to the specific positioning of the trimethylsilyl-ethynyl moiety and the aldehyde group on the thiophene ring
属性
分子式 |
C10H12OSSi |
|---|---|
分子量 |
208.35 g/mol |
IUPAC 名称 |
5-(2-trimethylsilylethynyl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C10H12OSSi/c1-13(2,3)5-4-10-6-9(7-11)8-12-10/h6-8H,1-3H3 |
InChI 键 |
ZZPJJTYKQVRRIB-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC1=CC(=CS1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-1'-methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride](/img/structure/B13474234.png)
![2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid](/img/structure/B13474238.png)
![4-Chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B13474239.png)
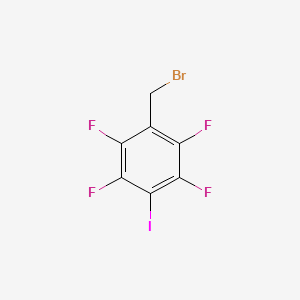
![2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B13474246.png)
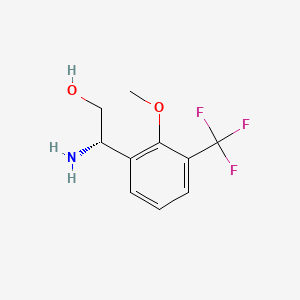
![Tert-butyl N-[3-(fluoromethyl)azetidin-3-YL]carbamate hydrochloride](/img/structure/B13474257.png)


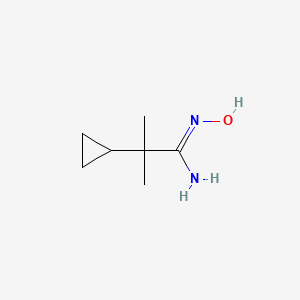
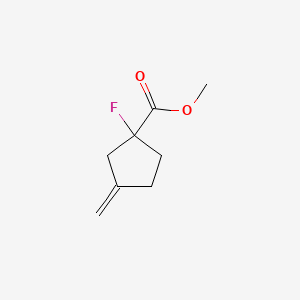
![1-isobutyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B13474290.png)
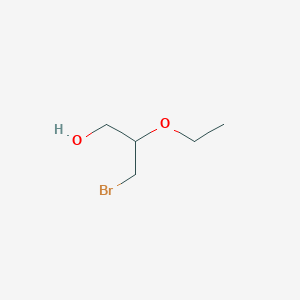
![1-[3-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13474301.png)
